![molecular formula C24H20N2O4 B11511490 7-[(3-hydroxypropyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11511490.png)
7-[(3-hydroxypropyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
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Overview
Description
7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions, such as the presence of a catalyst and controlled temperature.
Functional group modifications: Introduction of the hydroxypropyl and amino groups through reactions like nucleophilic substitution or addition.
Final adjustments: Ensuring the correct stereochemistry and purity through purification techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-ICOSAHYDRO-1H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE
- 7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-ICOSAHYDRO-1H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE
Uniqueness
Compared to similar compounds, 7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE stands out due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
7-(3-hydroxypropylamino)-3-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C24H20N2O4/c1-13-7-8-16-18(11-13)30-19-12-17(25-9-4-10-27)20-21(22(19)26-16)24(29)15-6-3-2-5-14(15)23(20)28/h2-3,5-8,11-12,25-27H,4,9-10H2,1H3 |
InChI Key |
XLRVXXHFEAFJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NCCCO |
Origin of Product |
United States |
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